

protocol for forming oximes from ketones with O-Isobutylhydroxylamine Hydrochloride

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Compound of Interest

Compound Name: *O-Isobutylhydroxylamine
Hydrochloride*

Cat. No.: *B1589991*

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Application Note & Protocol

Topic: Streamlined Synthesis of O-Isobutyl Oximes from Ketones Utilizing **O-Isobutylhydroxylamine Hydrochloride**

Abstract

This application note provides a comprehensive guide for the synthesis of O-isobutyl oximes from a diverse range of ketone substrates using **O-Isobutylhydroxylamine Hydrochloride**. Oximes, and particularly their O-alkylated derivatives, are crucial intermediates in pharmaceutical development and chemical biology due to their enhanced stability compared to imines and hydrazones.^[1] This document elucidates the underlying reaction mechanism, offers a detailed, step-by-step protocol for synthesis and purification, and provides expert insights into optimizing reaction conditions and troubleshooting common challenges. The protocols described herein are designed to be robust and reproducible for researchers in drug discovery and synthetic chemistry.

Scientific Principles & Reaction Mechanism

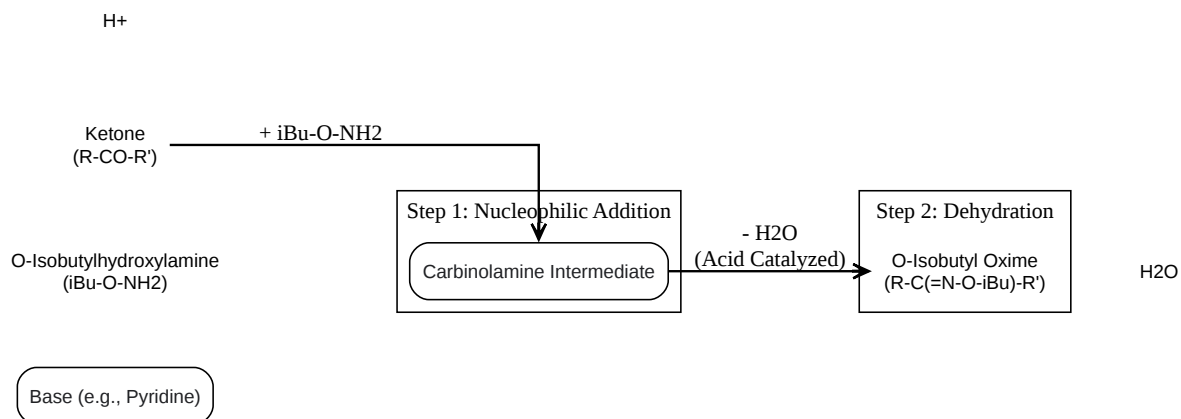
The formation of an oxime from a ketone and a hydroxylamine derivative is a classic condensation reaction that proceeds in a two-step mechanism: nucleophilic addition followed by dehydration.^{[2][3][4]} The overall transformation is an equilibrium process, and understanding the factors that influence it is key to achieving high yields.

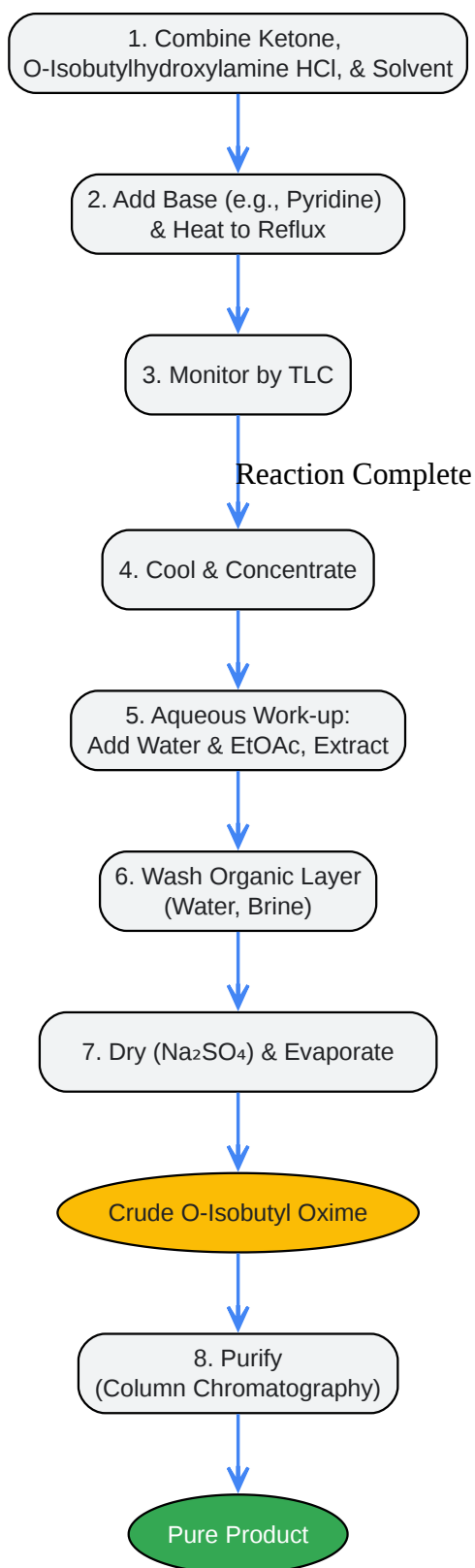
- **Nucleophilic Addition:** The reaction initiates with the nucleophilic attack of the nitrogen atom from the O-isobutylhydroxylamine on the electrophilic carbonyl carbon of the ketone.^{[2][5]} This forms a tetrahedral carbinolamine (or hemiaminal) intermediate. The nitrogen of a hydroxylamine is a more potent nucleophile than the oxygen due to its lower electronegativity.^[5]
- **Acid-Catalyzed Dehydration:** The carbinolamine intermediate is then dehydrated to form the final oxime product, characterized by a C=N double bond. This elimination of a water molecule is the rate-determining step and is effectively catalyzed by acid.^{[2][6]}

The Critical Role of pH: The reaction rate is highly pH-dependent. Optimal conditions are typically found in a mildly acidic environment (pH 4.5-6).^{[7][8][9]} This represents a crucial balance:

- **At low pH (<4):** The hydroxylamine becomes excessively protonated at the nitrogen atom, rendering it non-nucleophilic and halting the initial addition step.^[7]
- **At neutral or basic pH (>7):** The acid-catalyzed dehydration of the carbinolamine intermediate becomes inefficiently slow, hindering the overall reaction rate.^{[1][7]}

Since the starting material is a hydrochloride salt, a base must be added to the reaction mixture. This base neutralizes the HCl, liberating the free O-isobutylhydroxylamine, which can then act as a nucleophile. A weak, non-nucleophilic base such as pyridine or sodium acetate is typically employed to maintain the pH within the optimal range.^{[10][11]}





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